molecular formula C13H16N2O6S B12426158 6-Sulfatoxy Melatonin-d4

6-Sulfatoxy Melatonin-d4

Cat. No.: B12426158
M. Wt: 332.37 g/mol
InChI Key: QQEILXDLZRLTME-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Sulfatoxy Melatonin-d4 is a deuterium-labeled derivative of 6-Sulfatoxy Melatonin, which is a metabolite of melatonin. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of melatonin and its metabolites in biological samples .

Preparation Methods

The synthesis of 6-Sulfatoxy Melatonin-d4 involves the incorporation of deuterium atoms into the melatonin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms into the desired positions on the melatonin molecule .

Chemical Reactions Analysis

Scientific Research Applications

6-Sulfatoxy Melatonin-d4 is widely used in scientific research for the quantification of melatonin and its metabolites in biological samples. This compound serves as a stable isotope-labeled internal standard, allowing for accurate and precise measurements of melatonin levels in various biological matrices, including urine, plasma, and saliva .

In addition to its use in analytical chemistry, this compound is also used in studies investigating the role of melatonin in regulating circadian rhythms, sleep patterns, and other physiological processes. It has applications in the fields of neurobiology, endocrinology, and pharmacology, where it is used to study the effects of melatonin on various biological systems .

Properties

Molecular Formula

C13H16N2O6S

Molecular Weight

332.37 g/mol

IUPAC Name

[3-(2-acetamido-1,1,2,2-tetradeuterioethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate

InChI

InChI=1S/C13H16N2O6S/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19)/i3D2,4D2

InChI Key

QQEILXDLZRLTME-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O)C([2H])([2H])NC(=O)C

Canonical SMILES

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O

Origin of Product

United States

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